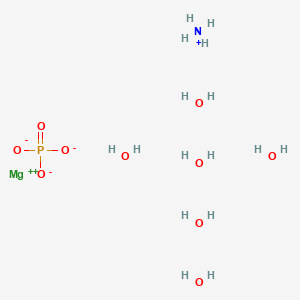

Magnesium ammonium phosphate hexahydrate

Description

Structure

2D Structure

Properties

CAS No. |

13478-16-5 |

|---|---|

Molecular Formula |

H8MgNO5P |

Molecular Weight |

157.35 g/mol |

IUPAC Name |

azanium;magnesium;phosphate;hexahydrate |

InChI |

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2 |

InChI Key |

GPRIZNLSWFHDBB-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2] |

Canonical SMILES |

N.O.OP(=O)(O)O.[Mg] |

Other CAS No. |

13478-16-5 |

Related CAS |

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1]) |

Synonyms |

Ammonium Magnesium Phosphate Crystals, Struvite dittmarite magnesium ammonium phosphate magnesium ammonium phosphate hexahydrate magnesium ammonium phosphate monohydrate struvite struvite (H3PO4-NH4-Mg (1:1:1)) Struvite Crystals |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Struvite Crystal Growth: Mechanism and Kinetics

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles governing the formation, growth mechanism, and kinetics of struvite (Magnesium Ammonium (B1175870) Phosphate (B84403) Hexahydrate, MgNH₄PO₄·6H₂O). Understanding these principles is critical for applications ranging from nutrient recovery in wastewater treatment to the prevention of infectious kidney stones in clinical settings.

Introduction to Struvite

Struvite is a phosphate mineral that crystallizes in the orthorhombic system.[1] Its formation is a double-edged sword: it is a nuisance in wastewater treatment plants where it forms hard scales that clog pipes (B44673) and damage equipment, but it is also a target for nutrient recovery systems, producing a valuable slow-release fertilizer.[2][3][4] In the medical field, struvite is a primary component of "infection stones" in the urinary tract, which can grow rapidly to a large size, causing significant health problems.[5][6][7]

The fundamental chemical reaction for struvite precipitation is: Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O → MgNH₄PO₄·6H₂O [2][8]

This guide will delve into the thermodynamics, mechanisms, and kinetics that control this crystallization process.

Thermodynamics and Supersaturation

The primary driving force for crystallization is supersaturation , the state in which the concentration of dissolved ions exceeds the equilibrium solubility.[9] The supersaturation ratio (S) is a key parameter, defined as the ratio of the ion activity product (IAP) to the solubility product constant (Ksp).[10]

-

S > 1 : The solution is supersaturated, and crystallization is thermodynamically favorable.

-

S = 1 : The solution is at equilibrium.

-

S < 1 : The solution is undersaturated, and existing crystals will dissolve.

The solubility of struvite is highly dependent on several factors, most notably pH. It exhibits a minimum solubility in moderately alkaline conditions, typically between pH 8.0 and 10.7, and its solubility increases in both acidic and strongly alkaline solutions.[4][11][12] Temperature has a comparatively minimal effect on struvite solubility.[11][12]

The Mechanism of Struvite Crystallization

Struvite formation is a multi-step process involving two primary stages: nucleation and crystal growth.[9]

Nucleation

Nucleation is the initial formation of stable crystal embryos from a supersaturated solution. It can occur through two main pathways:

-

Primary Nucleation : This occurs in a crystal-free solution.

-

Homogeneous Nucleation : Spontaneous formation of nuclei from the constituent ions when supersaturation is very high.

-

Heterogeneous Nucleation : Nuclei form on the surface of foreign particles or impurities in the solution at a lower supersaturation level.[13]

-

-

Secondary Nucleation : This is induced by the presence of existing struvite crystals in the solution.[13] It often dominates in seeded crystallization processes.

The nucleation induction time—the time required for the first crystals to appear—decreases as the supersaturation ratio increases.[13][14]

Crystal Growth

Once stable nuclei have formed, they grow by the successive addition of ions from the solution onto their surfaces. The rate of crystal growth is a critical factor determining the final size and morphology of the struvite crystals. Research indicates that the growth process is complex and can be influenced by mass transfer of ions to the crystal surface and the surface integration of these ions into the crystal lattice.[15]

The diagram below illustrates the fundamental pathway from constituent ions to macroscopic struvite crystals.

Caption: Logical pathway of struvite crystallization from ions to crystals.

Kinetics of Struvite Formation

The kinetics of struvite crystallization describe the rate at which nucleation and growth occur. Kinetic models are essential for designing and optimizing industrial crystallizers and for understanding the rapid formation of urinary stones.

Numerous studies have found that the crystal growth rate of struvite often follows a second-order dependence on supersaturation.[11][12] This means the growth rate is proportional to the square of the supersaturation level, indicating a surface-integration controlled mechanism.

Factors Influencing Kinetics

Several physicochemical parameters significantly affect the kinetics of struvite crystallization.[16]

-

pH : As a critical factor for solubility, pH directly controls the supersaturation level. The growth rate constant has been shown to increase as pH increases from 7.5 to 8.5.[11][12]

-

Molar Ratios : The molar ratio of Mg:N:P influences the supersaturation and can affect the crystalline morphology.[16] While the stoichiometric ratio is 1:1:1, altering this ratio is a common strategy to control precipitation.

-

Temperature : Over the range typical for wastewater (25°C to 40°C), temperature has not been found to have a significant effect on growth rates.[11][12]

-

Mixing/Agitation : Stirring speed impacts mass transfer and can influence crystal size. Optimal stirring speeds can improve ion transfer to the crystal surface, promoting growth.[15] However, excessively high speeds can lead to crystal breakage (attrition) and the formation of smaller particles.[15][17]

-

Inhibitors and Promoters : The presence of other ions and organic compounds can significantly inhibit or promote struvite growth.

-

Inhibitors : Calcium ions (Ca²⁺) can interfere with struvite formation.[18] In a biological context, substances like pyrophosphate, acetohydroxamic acid, and citrate (B86180) have been studied as inhibitors of struvite stone formation.[6][19][20] Certain herbal extracts have also been shown to inhibit struvite growth in vitro.[6][21][22]

-

Promoters : The presence of pre-existing struvite seed crystals dramatically promotes crystallization by providing surfaces for secondary nucleation and growth, bypassing the higher energy barrier of primary nucleation.[11][12]

-

The following diagram illustrates the formation pathway of struvite in a biological context, specifically infection-induced kidney stones, which is of high relevance to drug development professionals.

Caption: Signaling pathway for infection-induced struvite kidney stone formation.

Quantitative Kinetic Data

The following tables summarize key quantitative data on struvite growth kinetics from various studies.

Table 1: Struvite Crystal Growth Rates and Kinetic Orders

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Maximum Growth Rate | > 20 µm/min | pH 8.5 | [11][12] |

| Pilot Scale Growth Rate | 0.45 to 0.8 µm/min | pH 8.5, Wastewater | [12] |

| Growth Rate Order | Second order (n=2) | Based on supersaturation as phosphate concentration | [11][12] |

| Secondary Nucleation Order | Second order (n=2) | Based on relative supersaturation |[13] |

Table 2: Influence of Physicochemical Conditions on Struvite Formation

| Condition | Optimal Range/Effect | Notes | Source(s) |

|---|---|---|---|

| pH | 8.0 - 10.7 | Minimum solubility and favorable precipitation range. | [4][16] |

| Temperature | 25°C - 40°C | No significant effect on growth rate observed in this range. | [11][12] |

| Stirring Speed (Lab Scale) | 100 - 200 rpm | Resulted in the largest average particle size (~128 µm). | [15] |

| Mg:Ca Molar Ratio | > 2:1 | High Mg:Ca ratio favors struvite precipitation over amorphous calcium phosphates. | [15] |

| Phosphorus Removal | >90% | Achievable at optimized conditions (pH 8, 25°C). |[10] |

Experimental Protocols for Studying Struvite Crystallization

Precise experimental methodologies are crucial for obtaining reliable kinetic data. Below are summaries of common protocols cited in the literature.

Protocol: Seeded Batch Crystallization in a Stirred Reactor

This method is used to measure crystal growth rates while minimizing spontaneous nucleation.

-

Objective : To determine the growth rate kinetics of struvite under controlled conditions.

-

Apparatus : An isothermal batch stirred-tank reactor (e.g., 1 L volume) equipped with a pH controller, temperature controller, and a variable speed agitator.[11][12]

-

Methodology :

-

Solution Preparation : Prepare a synthetic solution containing known concentrations of magnesium, ammonium, and phosphate ions. Phosphate is often the limiting ion.[11][12]

-

Parameter Control : Set and maintain the desired pH (e.g., 7.5, 8.0, 8.5) using an acid/base titrator and temperature (e.g., 25, 35, 40°C) using a water bath.[11][12]

-

Seeding : Introduce a known mass and size distribution of struvite seed crystals into the supersaturated solution to initiate growth.

-

Sampling : At regular time intervals, withdraw samples of the crystal slurry.

-

Analysis :

-

Immediately filter the sample. Analyze the filtrate for the concentration of the limiting ion (e.g., phosphate) to track its depletion over time, which corresponds to crystal growth.[11][12]

-

Analyze the collected crystals for their Crystal Size Distribution (CSD) using techniques like laser diffraction or microscopy. The shift in CSD over time is used to calculate the growth rate.[11][12]

-

-

-

Data Derivation : The growth rate (G) is calculated from the change in crystal size over time. Kinetic parameters are determined by correlating the growth rate with the measured supersaturation.

Protocol: Gel Diffusion Technique for Inhibition Studies

This method is often used to screen for inhibitors of struvite crystal growth, particularly in the context of urinary stones.

-

Objective : To qualitatively and quantitatively assess the inhibitory effect of various substances (e.g., herbal extracts) on struvite crystal growth.[21][22]

-

Apparatus : Glass test tubes, pH meter.

-

Methodology :

-

Gel Preparation : Mix a solution of sodium metasilicate (B1246114) with an aqueous solution of ammonium dihydrogen phosphate. Adjust the pH (e.g., to 7.0) and pour the mixture into test tubes to set.[21][23]

-

Supernatant Addition : After gelation, gently pour a supernatant solution containing magnesium acetate (B1210297) onto the set gel. This establishes a diffusion front where the reactants meet and crystallize within the gel.

-

Inhibitor Testing : For test groups, add the substance of interest (e.g., a specific concentration of an herbal extract) to the magnesium acetate supernatant solution before adding it to the gel.[21][23]

-

Observation : Allow the crystals to grow for a period of days to weeks. Monitor the number, size, and morphology of the crystals in the control and test groups.

-

-

Analysis : The degree of inhibition is determined by comparing the crystal size, mass, and morphology in the presence of the inhibitor to the pure control system. A reduction in size or mass indicates an inhibitory effect.[21]

The workflow for a typical seeded batch crystallization experiment is outlined below.

Caption: Experimental workflow for a seeded batch struvite crystallization study.

Conclusion

The crystallization of struvite is a complex process governed by a well-defined set of thermodynamic and kinetic principles. Supersaturation, driven primarily by pH, is the essential prerequisite for both nucleation and crystal growth. The kinetics often follow a second-order relationship with supersaturation, highlighting the importance of surface reaction mechanisms. For researchers, a thorough understanding of these mechanisms and the factors that influence them—from molar ratios and mixing energy in industrial reactors to the action of inhibitors in biological systems—is paramount for controlling struvite formation. This knowledge enables the development of efficient nutrient recovery technologies and provides a rational basis for designing therapeutic strategies to combat struvite-based kidney stones.

References

- 1. Struvite - Wikipedia [en.wikipedia.org]

- 2. Struvite Wastewater Treatment | Wastewater Struvite Removal [jayneproducts.com]

- 3. goodway.com [goodway.com]

- 4. waterandwastewater.com [waterandwastewater.com]

- 5. Struvite stone - Symptoms, causes, treatment | National Kidney Foundation [kidney.org]

- 6. Formation of struvite urinary stones and approaches towards the inhibition-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Struvite and Triple Phosphate Renal Calculi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Struvite Precipitation and Formation in Wastewater [struviteremoval.com]

- 9. Removing Struvite from Wastewater Systems | Modern Pumping Today [modernpumpingtoday.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. aidic.it [aidic.it]

- 13. Nucleation and growth kinetics of struvite crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Effect of the stirring speed on the struvite formation using the centrate from a WWTP [redalyc.org]

- 16. Effects of Physicochemical Parameters on Struvite Crystallization Based on Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Crystal growth and molecular modeling studies of inhibition of struvite by phosphocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Modeling of Chemicals Products Inhibitors of Growth Struvite Crystal [scirp.org]

- 21. thescipub.com [thescipub.com]

- 22. matec-conferences.org [matec-conferences.org]

- 23. Growth inhibition of struvite crystals in the presence of herbal extract Commiphora wightii - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Equilibrium: A Technical Guide to the Solubility Product of Magnesium Ammonium Phosphate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility product (Ksp) of magnesium ammonium (B1175870) phosphate (B84403) hexahydrate (MgNH₄PO₄·6H₂O), a compound of significant interest across various scientific disciplines, including pharmaceutical manufacturing and wastewater treatment. Commonly known as struvite, its precipitation and dissolution behavior in aqueous solutions are critical for process optimization and control. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction to Struvite and its Solubility Product

Magnesium ammonium phosphate hexahydrate is a crystalline solid with the formula MgNH₄PO₄·6H₂O.[1][2] Its formation and dissolution in aqueous solutions are governed by the solubility product constant (Ksp), which represents the equilibrium state between the solid and its constituent ions in a saturated solution. The dissolution equilibrium can be expressed as:

MgNH₄PO₄·6H₂O(s) ⇌ Mg²⁺(aq) + NH₄⁺(aq) + PO₄³⁻(aq) + 6H₂O(l)

The thermodynamic solubility product, Ksp, is defined by the activities of the dissolved ions:

Ksp = {Mg²⁺}{NH₄⁺}{PO₄³⁻}

However, in practice, the conditional solubility product, often denoted as K'sp or simply Ksp, is determined using molar concentrations:

Ksp = [Mg²⁺][NH₄⁺][PO₄³⁻]

The solubility of struvite is influenced by several factors, including pH, temperature, and the ionic strength of the solution.[3][4][5] These factors can significantly alter the speciation of the phosphate and ammonium ions, thereby affecting the overall solubility equilibrium.

Quantitative Data on the Solubility Product of Struvite

The reported values for the solubility product of struvite vary considerably in the literature, primarily due to differences in experimental conditions. The following tables summarize the Ksp and pKsp (where pKsp = -log₁₀(Ksp)) values reported in various studies, providing insights into the impact of temperature and the solution matrix.

Table 1: Solubility Product (Ksp) and pKsp of Struvite at Various Temperatures in Aqueous Solutions

| Temperature (°C) | Ksp | pKsp | Reference |

| 10 | - | 13.85 (extrapolated) | [4] |

| 15 | - | - | [3] |

| 20 | 8.46 x 10⁻¹⁵ - 1.3 x 10⁻¹³ | 14.07 - 12.89 | [4][5][6] |

| 25 | 2.5 x 10⁻¹³ | 12.60 | [7] |

| 25 | - | 9.41 - 13.27 | [3] |

| 30 | - | - | [3] |

| 33 | 7.94 x 10⁻¹⁴ | 13.1 | [4] |

| 35 | - | - | [3] |

| 38 | - | - | [8] |

| 45 | - | - | [8] |

Table 2: Influence of Solution Matrix on the pKsp of Struvite at 20°C

| Solution Matrix | pH Range | pKsp Range | Reference |

| Distilled Water | 7.01 - 9.62 | 14.28 - 12.67 | [4][5][6] |

| Anaerobic Digester Supernatant | 6.45 - 8.97 | 14.07 - 12.89 | [4][5][6] |

Experimental Protocols for Ksp Determination

The accurate determination of the solubility product of struvite requires meticulous experimental procedures. Two common methods are the dissolution of pre-formed struvite crystals and the precipitation of struvite from a supersaturated solution.

Ksp Determination via Dissolution of Synthetic Struvite

This method involves equilibrating synthetically prepared struvite crystals in an aqueous solution and measuring the resulting ion concentrations.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Thermostatically controlled shaker or stirred reactor

-

pH meter

-

Analytical instruments for measuring Mg²⁺, NH₄⁺, and PO₄³⁻ concentrations (e.g., ICP-OES, ion chromatography)

Procedure:

-

Synthesis of Struvite Crystals: Prepare equimolar solutions of MgCl₂·6H₂O and NH₄H₂PO₄. Mix the solutions while stirring and adjust the pH to approximately 9.0 with NaOH to induce precipitation. Filter, wash the precipitate with deionized water, and dry at room temperature.

-

Equilibration: Add a known amount of the synthesized struvite crystals to a series of flasks containing deionized water or a specific aqueous matrix.

-

Temperature Control: Place the flasks in a thermostatically controlled shaker or reactor set to the desired temperature (e.g., 25°C).

-

Equilibrium Attainment: Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure saturation.

-

Sample Collection and Analysis: Withdraw samples from the flasks and immediately filter them through a 0.45 µm membrane filter to remove any solid particles. Measure the pH of the filtrate.

-

Ion Concentration Measurement: Analyze the filtrate for the concentrations of Mg²⁺, NH₄⁺, and total phosphate.

-

Ksp Calculation: Use a chemical equilibrium model to calculate the concentration of the free PO₄³⁻ ion, considering the pH-dependent speciation of phosphate (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and ammonium (NH₄⁺, NH₃). The Ksp is then calculated using the measured ion concentrations.

Ksp Determination via Struvite Precipitation

This method involves creating a supersaturated solution and monitoring the ion concentrations as struvite precipitates and the system reaches equilibrium.

Materials:

-

Solutions of magnesium, ammonium, and phosphate salts

-

Stirred batch reactor

-

pH controller and titrator

-

Temperature control system

Procedure:

-

Reactor Setup: Prepare a synthetic solution with known initial concentrations of magnesium, ammonium, and phosphate in a stirred batch reactor.

-

Induce Precipitation: Increase the pH of the solution using a titrator (e.g., with NaOH) to induce struvite precipitation. The pH is a critical parameter influencing struvite formation.[3]

-

Monitoring: Continuously monitor the pH and temperature of the solution.

-

Equilibrium Confirmation: After a set reaction time (e.g., 1 hour), take samples and measure the residual concentrations of magnesium and phosphate. The system is considered to be at a quasi-equilibrium state when these concentrations no longer change significantly over time.[3]

-

Solid Phase Analysis: Analyze the precipitate using methods like X-ray Diffraction (XRD) to confirm the formation of pure struvite.[3]

-

Ksp Calculation: Similar to the dissolution method, calculate the Ksp using the final equilibrium concentrations of the constituent ions and accounting for ionic speciation.

Visualizing the Chemistry

Struvite Dissolution and Equilibrium Pathway

The following diagram illustrates the dissolution of solid struvite and the subsequent equilibrium established in an aqueous solution.

Caption: Struvite dissolution and precipitation equilibrium.

Influence of pH on Phosphate Speciation

The pH of the solution critically affects the speciation of the phosphate ion, which in turn influences the concentration of PO₄³⁻ available to form struvite.

Caption: pH-dependent speciation of phosphate.

Experimental Workflow for Ksp Determination

The logical flow of the experimental procedure for determining the Ksp of struvite is outlined below.

Caption: Experimental workflow for Ksp determination.

Conclusion

The solubility product of this compound is a fundamental parameter that dictates its behavior in aqueous systems. A thorough understanding of the factors influencing Ksp and the methodologies for its determination is crucial for applications ranging from controlled drug delivery to nutrient recovery. The significant variation in reported Ksp values underscores the importance of considering the specific experimental conditions, including temperature, pH, and ionic strength, when applying these data to practical scenarios. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Buy this compound | 13478-16-5 [smolecule.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the determination of struvite solubility product from analytical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ksp Table [chm.uri.edu]

- 8. auajournals.org [auajournals.org]

In-Depth Technical Guide: The Thermal Decomposition Behavior of Magnesium Ammonium Phosphate Hexahydrate (Struvite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium ammonium (B1175870) phosphate (B84403) hexahydrate (MgNH₄PO₄·6H₂O), commonly known as struvite. Understanding the thermal behavior of struvite is critical for its application in various fields, including nutrient recovery, fertilizer development, and as a component in certain pharmaceutical formulations. This document details the decomposition pathway, intermediate and final products, and the experimental protocols used to characterize these transformations.

Thermal Decomposition Pathway

The thermal decomposition of struvite is a multi-step process involving the sequential loss of water and ammonia (B1221849). The exact decomposition pathway and the stability of intermediate products are influenced by factors such as heating rate and the surrounding atmosphere. The generally accepted decomposition sequence is outlined below.

Diagram of the Thermal Decomposition Pathway of Struvite

Caption: Thermal decomposition pathway of struvite.

The initial decomposition of struvite typically begins with the loss of five molecules of water to form dittmarite (MgNH₄PO₄·H₂O) at temperatures ranging from approximately 50°C to 105°C.[1][2] Under conditions of slow heating, an alternative pathway can occur at temperatures below 45°C, where struvite loses ammonia and three water molecules to form newberyite (MgHPO₄·3H₂O).[1]

Dittmarite is stable up to around 235°C, after which it decomposes with the loss of ammonia to form an amorphous magnesium hydrogen phosphate (MgHPO₄).[1] Similarly, newberyite will also convert to amorphous MgHPO₄ upon further heating. The final stage of decomposition occurs at temperatures above 250°C, where amorphous magnesium hydrogen phosphate loses its remaining water molecule to form the stable end product, magnesium pyrophosphate (Mg₂P₂O₇).[1][3]

Quantitative Decomposition Data

The following tables summarize the key temperature ranges and corresponding mass losses observed during the thermal decomposition of struvite, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Table 1: Temperature Ranges of Key Decomposition Events

| Decomposition Step | Temperature Range (°C) | Key Events |

| Initial Decomposition | 50 - 150 | Loss of water of crystallization, formation of dittmarite.[1][3] |

| Intermediate Decomposition | 150 - 250 | Loss of ammonia and remaining water, formation of amorphous magnesium hydrogen phosphate.[1][3] |

| Final Decomposition | > 250 | Formation of magnesium pyrophosphate.[1][3] |

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Products Formed |

| Struvite → Dittmarite | 50 - 105 | 36.7 | ~43[2] | MgNH₄PO₄·H₂O + 5H₂O |

| Struvite → Amorphous MgHPO₄ | 50 - 250 | 43.8 | 40 - 51.5[4] | MgHPO₄ + NH₃ + 6H₂O |

| Struvite → Magnesium Pyrophosphate | > 250 | 54.2 | ~54[2] | Mg₂P₂O₇ + 2NH₃ + 13H₂O (from 2 moles of struvite) |

Detailed Experimental Protocols

Accurate characterization of the thermal decomposition of struvite relies on precise experimental techniques. The following sections provide detailed protocols for the key analytical methods used.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the decomposition of struvite.

Experimental Workflow:

Caption: Workflow for TGA/DTA analysis of struvite.

Methodology:

-

Sample Preparation: A small amount of the magnesium ammonium phosphate hexahydrate sample (typically 5-20 mg) is accurately weighed. The sample should be in a fine powder form to ensure uniform heating.

-

Instrument Setup: The thermogravimetric analyzer is purged with an inert gas, such as nitrogen or argon, at a flow rate of 20-100 mL/min to provide a non-reactive atmosphere.[5]

-

Heating Program: The sample is heated at a controlled, linear rate, commonly 10°C/min, from ambient temperature up to a final temperature, typically around 1000°C.

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. For DTA, the temperature difference between the sample and an inert reference is also recorded.

-

Data Analysis: The resulting thermogram (a plot of mass versus temperature) is analyzed to identify the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG curve) is often used to pinpoint the exact temperatures of the most rapid mass change. The DTA curve reveals whether the decomposition events are endothermic or exothermic.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the solid residues at different stages of decomposition.

Experimental Workflow:

Caption: Workflow for XRD analysis of struvite decomposition products.

Methodology:

-

Sample Preparation: Samples of struvite are heated to specific temperatures corresponding to the different decomposition stages observed in the TGA analysis and then cooled to room temperature. The resulting solid residues are finely ground to a homogenous powder. The powder is then mounted onto a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is typically used.[6]

-

Data Collection: The sample is scanned over a range of 2θ angles, typically from 5° to 70°.[6]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the solid residues and track the changes in chemical bonding during decomposition.

Experimental Workflow:

Caption: Workflow for FTIR analysis of struvite decomposition products.

Methodology:

-

Sample Preparation: A small amount of the solid residue from a specific decomposition temperature is mixed with dry potassium bromide (KBr) powder.[7] The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared spectrometer is used to acquire the spectrum.

-

Data Collection: The FTIR spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups present in the sample (e.g., P-O, N-H, O-H). Changes in the position and intensity of these bands with increasing temperature indicate the loss of water and ammonia and the formation of new phosphate species.

Conclusion

The thermal decomposition of this compound is a complex process that proceeds through several intermediate stages, ultimately yielding magnesium pyrophosphate. The specific pathway and the stability of the intermediates are dependent on the experimental conditions, particularly the heating rate. A thorough understanding of this behavior, gained through the application of detailed analytical protocols for TGA/DTA, XRD, and FTIR, is essential for the effective utilization of struvite in various scientific and industrial applications. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working with this important biomaterial.

References

A Technical Guide to the Crystal Morphology of Synthetic Magnesium Ammonium Phosphate Hexahydrate (Struvite)

Introduction

Magnesium ammonium (B1175870) phosphate (B84403) hexahydrate (MgNH₄PO₄·6H₂O), commonly known as struvite, is a crystalline mineral of significant interest in various scientific and industrial fields. Its applications range from a slow-release fertilizer in agriculture to a target for removal and recovery in wastewater treatment processes to prevent scaling.[1] The morphology of synthetic struvite crystals—their size, shape, and habit—is a critical factor that dictates their physical and chemical properties, thereby influencing their suitability for specific applications. Controlling crystal morphology is paramount for optimizing processes such as filtration, handling, and nutrient release. This technical guide provides an in-depth overview of the synthesis, characterization, and factors influencing the crystal morphology of synthetic struvite, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis of Magnesium Ammonium Phosphate Hexahydrate

The formation of struvite is governed by the precipitation reaction involving magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) ions in a 1:1:1 molar ratio.[1] The overall chemical equation for the synthesis of struvite is:

Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O → MgNH₄PO₄·6H₂O

This reaction is typically carried out in an aqueous solution, where the control of several physicochemical parameters is essential for directing the crystallization process and achieving the desired crystal morphology.

Key Factors Influencing Crystal Morphology

The crystal habit of struvite can be significantly modified by altering the conditions of its synthesis. The primary factors that influence the morphology of struvite crystals include the pH of the solution, the molar ratios of the reactants, temperature, the presence of impurities or additives, and the hydrodynamics of the system, such as mixing and residence time.

pH of the Solution: The pH is one of the most critical parameters affecting struvite crystallization. It influences the supersaturation of the solution and the availability of the phosphate and ammonium species. Different pH levels promote the growth of specific crystal faces, leading to distinct morphologies. For instance, at a pH greater than 8, twinned dendritic structures are often formed, while a pH range of 7 to 8 typically favors a tabular structure.[2] Conversely, at a pH below 6, the crystals tend to be elongated and needle-like.[2]

Molar Ratios of Reactants: While the stoichiometric ratio for struvite formation is 1:1:1 for Mg²⁺:NH₄⁺:PO₄³⁻, varying these ratios can impact crystal growth.[1] The concentration of these ions directly affects the degree of supersaturation, which in turn influences the nucleation and growth rates of the crystals.

Temperature: Temperature affects the solubility of struvite and the kinetics of the crystallization process. While struvite can form over a range of temperatures, its stability is temperature-dependent. At elevated temperatures, struvite can decompose. For example, X-ray diffraction analysis has shown that while struvite is stable at 55 °C, it partially decomposes to dittmarite (MgNH₄PO₄·H₂O) at temperatures between 100–200 °C.[3]

Presence of Impurities and Additives: The presence of other ions and organic matter in the crystallization medium can significantly inhibit or modify the growth of struvite crystals. Ions such as calcium (Ca²⁺) and ferric (Fe³⁺) are known to inhibit struvite formation.[4] Calcium ions can compete with magnesium to form calcium phosphate compounds, while ferric ions have been shown to be potent inhibitors of struvite crystallization.[4] These ions can also alter the shape of the crystals, often leading to more irregular forms.[4]

Mixing and Residence Time: The hydrodynamics of the crystallization environment, including the mixing speed and residence time, play a crucial role in determining the final crystal size distribution. Higher residence times generally allow for the growth of larger crystals.[2] The crystal retention time in a reactor has been observed to have a significant effect on the crystal size, hardness, and morphology.[5]

Characterization Techniques

To analyze and understand the morphology and structure of synthetic struvite, several analytical techniques are commonly employed:

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of the crystals, providing direct information about their shape and size.

-

X-ray Diffraction (XRD): XRD is a fundamental technique for identifying the crystalline phase of the material. It confirms the formation of struvite and provides information about its crystal structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the struvite molecule, such as the phosphate (PO₄³⁻) and ammonium (NH₄⁺) groups, and the water of hydration, thus confirming the chemical composition.

Quantitative Data Summary

The following tables summarize the influence of various parameters on the morphology and formation of struvite crystals.

Table 1: Effect of pH on Struvite Crystal Morphology

| pH Range | Predominant Crystal Morphology | Reference |

| < 6 | Elongated, needle-like crystals | [2] |

| 7 - 8 | Tabular structure | [2] |

| > 8 | Twinned dendritic structure | [2] |

Table 2: Influence of Molar Ratios on Struvite Formation

| Molar Ratio (Mg²⁺:NH₄⁺:PO₄³⁻) | Observation | Reference |

| 1:1:1 | Optimal for struvite precipitation | [1][4] |

Table 3: Impact of Common Ions on Struvite Crystallization

| Ion | Effect | Reference |

| Calcium (Ca²⁺) | Inhibits struvite formation, modifies crystal shape to be more irregular | [4] |

| Ferric (Fe³⁺) | Significant inhibitor of struvite crystallization, modifies crystal shape | [4] |

| Sulfate (SO₄²⁻) | Can prolong the induction time for struvite nucleation | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Struvite Crystals by Wet Chemical Precipitation

This protocol describes a common method for synthesizing struvite crystals in a laboratory setting.[6]

Materials:

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

Triammonium (B15348185) Phosphate Trihydrate ((NH₄)₃PO₄·3H₂O)

-

Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized Water

Procedure:

-

Precursor Solution Preparation: Prepare equimolar solutions of MgCl₂·6H₂O and (NH₄)₃PO₄·3H₂O in deionized water.

-

Reaction: Place the magnesium chloride solution in a reactor vessel equipped with a magnetic stirrer.

-

Precipitation: Slowly add the triammonium phosphate solution to the reactor under controlled stirring.

-

pH Adjustment: Monitor the pH of the mixture and adjust it to the desired level (e.g., 8-10) using NH₄OH or NaOH.[6]

-

Aging: Continue stirring the mixture for 1-2 hours to ensure complete reaction and precipitation. Allow the precipitate to age in the mother liquor for several hours.[6]

-

Separation and Washing: Separate the crystalline struvite product from the solution by filtration.

-

Drying: Wash the collected crystals with deionized water to remove any soluble byproducts and then dry them at a low temperature (e.g., room temperature or slightly elevated).

Protocol 2: Synthesis by Counter-diffusion Crystallization

This method is suitable for growing larger, well-formed single crystals.[7]

Materials:

-

Ammonium Dihydrogen Phosphate ((NH₄)₂HPO₄)

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

Deionized Water

Procedure:

-

Prepare 1.0 M solutions of (NH₄)₂HPO₄ and MgCl₂·6H₂O.

-

Fill two separate 100 ml glass beakers to their rims with each solution.

-

Place the two beakers at opposite ends of a larger container (e.g., a 6 L plastic box).

-

Carefully fill the larger container with deionized water until the beakers are fully submerged.

-

Close the container with a lid to prevent evaporation.

-

Allow the system to stand undisturbed for several days to weeks. Crystals will form at the bottom of the container and at the outlets of the beakers.

-

Once the crystals have reached the desired size, carefully remove them from the solution, rinse with deionized water, and air-dry at room temperature.[7]

Protocol 3: Characterization of Struvite Crystals

1. Scanning Electron Microscopy (SEM):

-

Mount a small sample of the dried crystals onto an SEM stub using conductive adhesive.

-

Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging.

-

Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the crystal morphology.

2. X-ray Diffraction (XRD):

-

Grind a small amount of the dried crystal sample into a fine powder.

-

Mount the powder onto a sample holder.

-

Perform XRD analysis over a suitable 2θ range (e.g., 10-60°) to obtain the diffraction pattern.

-

Compare the resulting pattern with standard diffraction patterns for struvite to confirm its identity.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Mix a small amount of the powdered crystal sample with potassium bromide (KBr) and press it into a pellet.

-

Alternatively, use an attenuated total reflectance (ATR) accessory.

-

Acquire the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹) to identify the characteristic vibrational bands of struvite.

Visualizations

The following diagrams illustrate the experimental workflow for struvite synthesis and the logical relationships between key parameters and the resulting crystal morphology.

Caption: Workflow for the wet chemical precipitation of struvite.

Caption: Influence of key parameters on struvite crystal morphology.

Conclusion

The morphology of synthetic this compound is a multifaceted property governed by a delicate interplay of various synthesis parameters. A thorough understanding and precise control of factors such as pH, reactant molar ratios, temperature, and the presence of impurities are essential for tailoring the crystal habit of struvite for specific applications. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers and scientists to systematically investigate and manipulate the crystallization of struvite, thereby enabling the optimization of its properties for desired outcomes in diverse fields.

References

natural occurrence and formation of struvite in biological systems

An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals.

Introduction

Struvite, or magnesium ammonium (B1175870) phosphate (B84403) hexahydrate (MgNH₄PO₄·6H₂O), is a crystalline mineral that forms in biological systems under specific physicochemical conditions. While its controlled precipitation is harnessed in wastewater treatment for nutrient recovery, its spontaneous formation in the human urinary tract leads to the development of infection-induced kidney stones, often referred to as struvite or triple phosphate stones.[1] These stones can grow rapidly, forming large "staghorn" calculi that fill the renal pelvis, causing significant morbidity.[2]

This guide provides a comprehensive technical overview of the mechanisms governing struvite formation in biological contexts, with a focus on the urinary system. It includes quantitative data on formation parameters, detailed experimental protocols for in-vitro modeling, and diagrams illustrating the key pathways and processes involved.

Physicochemical Principles of Struvite Formation

The formation of struvite is governed by the crystallization of its constituent ions from a supersaturated solution. The fundamental chemical reaction is:

Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O ⇌ MgNH₄PO₄·6H₂O [3][4]

Supersaturation, the primary driving force for crystallization, is influenced by several key factors:

-

Concentration of Constituent Ions: The availability of magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) is essential. While magnesium and phosphate are naturally present in urine, the concentration of ammonium is typically the limiting factor under physiological conditions.[5]

-

pH: The pH of the solution is the most critical factor. Struvite solubility decreases significantly as pH increases, leading to precipitation. An alkaline environment (pH > 7.2) promotes the conversion of phosphate from H₂PO₄⁻ and HPO₄²⁻ to its trivalent form (PO₄³⁻) and ammonia (B1221849) from NH₄⁺ to NH₃, which are necessary for struvite formation.[6][7][8] The minimum solubility is often observed in the pH range of 8.5 to 10.7.[6][9]

-

Temperature: Temperature has a less pronounced effect than pH. Struvite solubility generally increases with temperature up to a certain point (around 30-35°C), after which it may decrease.[4][6][10]

-

Presence of Inhibitors: Certain substances can interfere with crystal nucleation or growth. In drug development, leveraging or designing inhibitors is a key strategy for preventing struvite stone formation.

Struvite in Biological Systems

Urinary Tract (Urolithiasis)

In the urinary system, struvite stones account for approximately 10-15% of all kidney stones and are almost exclusively associated with urinary tract infections (UTIs) caused by urease-producing bacteria.[2][11]

The Role of Bacterial Urease: Organisms such as Proteus mirabilis, and to a lesser extent Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus species, produce the enzyme urease.[12] Urease catalyzes the hydrolysis of urea, a major component of urine, into ammonia (NH₃) and carbon dioxide (CO₂).

CO(NH₂)₂ (Urea) + H₂O ---(Urease)---> 2NH₃ + CO₂

The ammonia produced then equilibrates with water to form ammonium hydroxide (B78521) (NH₄OH), drastically increasing the local pH of the urine to alkaline levels (often > 8.0). This cascade creates an environment ripe for supersaturation and precipitation of magnesium ammonium phosphate.[13] The bacteria can also act as nucleation sites for crystal formation and become embedded within the growing stone matrix, contributing to persistent infections.[13]

dot

Caption: Urease-driven pathway for struvite stone formation.

Wastewater and Anaerobic Digestion

Struvite formation is a common operational issue in wastewater treatment plants, particularly in anaerobic digesters where organic matter decomposition releases large quantities of ammonia and phosphate.[3][4] This, combined with the presence of magnesium, leads to spontaneous precipitation that can clog pipes, pumps, and other equipment.[6][14][15] The principles of formation are identical to those in the urinary tract, though typically without a primary bacterial urease driver.

Quantitative Data on Struvite Formation

Table 1: Physicochemical Properties and Formation Kinetics of Struvite

| Parameter | Value / Range | Conditions / Notes | Reference(s) |

| Solubility Product (pKsp) | 13.17 - 14.36 | Varies with temperature (10-60°C). Minimum pKsp (highest solubility) at 30°C. | [4] |

| 13.26 - 13.36 | Commonly cited value at 25°C in water. | [4][8] | |

| 12.89 - 14.07 | In anaerobic digester supernatant at 20°C, pH 6.45-8.97. | [16][17] | |

| Solubility | 169.2 ± 4.3 mg/L | In deionized water at 25°C. | [4] |

| 212.7 ± 3.8 mg/L | Maximum solubility observed at 35°C. | [4] | |

| Optimal pH for Precipitation | 8.0 - 10.7 | Range for efficient precipitation and minimal solubility. | [6][9] |

| Crystal Growth Rate | 10⁻⁹ to 10⁻⁸ m/s | Varies with pH, temperature, and molar ratios. | |

| > 20 µm/min | Observed in batch crystallizer at pH 8.5. | [18] | |

| Urease Inhibitor (AHA) IC₅₀ | 47.29 ± 2.06 µg/mL | Against H. pylori urease. | [19] |

| 900 µM | Against soybean urease. | [14] |

Table 2: Typical Ion Concentrations in Relevant Biological Fluids

| Fluid | Mg²⁺ (mM) | NH₄⁺ (mM) | PO₄³⁻ (mM) | Notes | Reference(s) |

| Synthetic Fresh Urine | 3.2 - 3.9 | 18.7 - 33.7 | 24.2 - 30.9 | Pre-hydrolysis concentrations. | [7][11][20] |

| Synthetic Stored Urine | ~0 | 568 | 17.5 | Post-hydrolysis; NH₄⁺ concentration is dramatically higher. | [11][20] |

| Anaerobic Digester Supernatant | Highly Variable | High (e.g., >500 mg/L) | High | Concentrations depend heavily on the feedstock and process. | [21][22][23] |

Experimental Protocols

In Vitro Struvite Crystallization (Single Diffusion Gel Method)

This method simulates the slow, diffusion-controlled growth of crystals in a biological matrix.[24]

Objective: To grow struvite crystals in a controlled in vitro environment to study morphology and the effects of inhibitors.

Materials:

-

Glass test tubes (e.g., 15 cm x 1.8 cm).

-

Sodium metasilicate (B1246114) solution (specific gravity 1.05).

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄) solution (0.5 M).

-

Magnesium acetate (B1210297) [Mg(CH₃COO)₂] solution (1.0 M).

-

Hydrochloric acid (HCl) or Acetic Acid to adjust pH.

-

Test inhibitor compound (dissolved in an appropriate solvent).

-

Double distilled water.

Procedure:

-

Gel Preparation: Mix the sodium metasilicate solution with the 0.5 M ammonium dihydrogen phosphate solution. Adjust the pH of the mixture to a neutral value (e.g., 7.0) using HCl or acetic acid. This mixture will serve as the gel medium containing one of the reactants (phosphate).[24]

-

Gelation: Pour the mixture into the test tubes (e.g., to a height of 6-7 cm) and leave them undisturbed at room temperature until the gel sets completely (typically 24-48 hours).

-

Supernatant Addition: Once the gel is firm, carefully layer the supernatant solution on top of the gel.

-

Control Group: Use 1.0 M magnesium acetate as the supernatant.

-

Test Group: Use a mixture of 1.0 M magnesium acetate and the desired concentration of the test inhibitor.[24]

-

-

Incubation: Seal the test tubes to prevent evaporation and keep them in a vibration-free location at a constant temperature (e.g., 37°C).

-

Observation: Monitor the tubes daily for crystal growth within the gel. Crystals will form as the magnesium ions from the supernatant diffuse into the phosphate-containing gel.

-

Analysis: After a set period (e.g., 7-14 days), harvest the crystals by carefully dissolving the gel with a dilute base (like NaOH). Wash the crystals with distilled water, dry them, and proceed with characterization (see Protocol 5.3).

Urease Activity Assay (Berthelot / Phenol-Hypochlorite Method)

This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced.[3][25]

Objective: To determine the activity of bacterial urease or to screen for urease inhibitors.

Reagents:

-

Phenol (B47542) Reagent (Solution A): Dissolve 5g phenol and 25mg sodium nitroprusside in water to a final volume of 500 mL. Store in a dark bottle.

-

Alkaline Hypochlorite (B82951) Reagent (Solution B): 0.2% sodium hypochlorite in an alkaline solution.

-

Substrate Buffer: 20 mM sodium phosphate buffer (pH 7.5) containing 300 mM urea.

-

Enzyme Preparation: Clarified cell lysate from a urease-producing bacterium or purified urease enzyme.

-

Ammonia Standard: 100 mM NH₄Cl stock solution for generating a standard curve.

Procedure:

-

Standard Curve: Prepare serial dilutions of the NH₄Cl stock (e.g., 0 to 5 mM). Add 250 µL of each concentration to separate test tubes.

-

Enzyme Reaction:

-

In a separate test tube, add 240 µL of the urea-containing substrate buffer.

-

Initiate the reaction by adding 10 µL of the enzyme preparation. Mix gently.

-

Incubate at room temperature (or 37°C) for a fixed time (e.g., 5-15 minutes).

-

For inhibitor screening: Pre-incubate the enzyme with the inhibitor compound for 15-30 minutes before adding the substrate.[26]

-

-

Color Development:

-

Stop the reaction by adding 500 µL of Phenol Reagent (A), followed by 500 µL of Alkaline Hypochlorite Reagent (B). Add 2.5 mL of distilled water.[25]

-

Perform the same color development steps for the ammonia standards.

-

-

Incubation & Measurement: Incubate all tubes at room temperature for 5-10 minutes to allow the blue indophenol (B113434) color to develop. Measure the absorbance at 570-690 nm using a spectrophotometer.[25][27]

-

Calculation: Determine the ammonia concentration in the enzyme reaction samples by comparing their absorbance to the standard curve. Urease activity can be expressed as µmol of ammonia produced per minute per mg of protein.

Struvite Crystal Characterization

Objective: To analyze the morphology, crystal structure, and chemical composition of harvested crystals.

-

Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology and crystal habit (e.g., coffin-lid, X-shape, dendritic).[1][9]

-

Procedure: Mount the dry crystal sample onto an SEM stub using carbon tape. Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging. Image the sample in the SEM under high vacuum.

-

-

Powder X-Ray Diffraction (XRD):

-

Purpose: To identify the crystalline phase and confirm that the material is struvite.

-

Procedure: Finely grind the dried crystal sample into a homogenous powder. Mount the powder on a sample holder. Run the XRD analysis over a specific 2θ range (e.g., 10-60°). Compare the resulting diffraction pattern to a known standard for struvite (e.g., from the JCPDS database) to confirm its identity and purity.[28][29]

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To identify the functional groups and chemical bonds present (e.g., PO₄, NH₄, H₂O), further confirming the chemical identity of the crystals.

-

Procedure: Mix a small amount of the powdered crystal sample with potassium bromide (KBr) and press it into a pellet, or analyze directly using an Attenuated Total Reflectance (ATR) accessory. Acquire the infrared spectrum and identify characteristic peaks for struvite.[28]

-

dot

Caption: General workflow for in vitro struvite research.

Conclusion

The formation of struvite in biological systems is a multifactorial process critically dependent on the interplay between ion concentration, pH, and, particularly in the urinary tract, the enzymatic activity of infecting microorganisms. For researchers in urology and drug development, understanding these mechanisms is paramount for designing effective preventative strategies. The primary therapeutic target remains the inhibition of bacterial urease to prevent the initial rise in urinary pH. The experimental protocols and quantitative data provided in this guide offer a framework for investigating struvite crystallization and evaluating the efficacy of novel therapeutic agents designed to disrupt this pathological biomineralization process.

References

- 1. cetjournal.it [cetjournal.it]

- 2. gpnotebook.com [gpnotebook.com]

- 3. Urease activity (phenol-hypochlorite) assay [bio-protocol.org]

- 4. A solubility and thermodynamic study of struvite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. cetjournal.it [cetjournal.it]

- 8. Effects of Physicochemical Parameters on Struvite Crystallization Based on Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro inhibition of struvite crystal growth by acetohydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iwaponline.com [iwaponline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. canadianwollastonite.com [canadianwollastonite.com]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the determination of struvite solubility product from analytical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aidic.it [aidic.it]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Treatment of the Supernatant of Anaerobically Digested Organic Fraction of Municipal Solid Waste in a Demo-Scale Mesophilic External Anaerobic Membrane Bioreactor [frontiersin.org]

- 22. Treatment of the Supernatant of Anaerobically Digested Organic Fraction of Municipal Solid Waste in a Demo-Scale Mesophilic External Anaerobic Membrane Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. thembrsite.com [thembrsite.com]

- 24. Growth inhibition of struvite crystals in the presence of herbal extract Commiphora wightii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. static.igem.wiki [static.igem.wiki]

- 26. benchchem.com [benchchem.com]

- 27. web.stanford.edu [web.stanford.edu]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Spectroscopic Analysis of Magnesium Ammonium Phosphate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of magnesium ammonium (B1175870) phosphate (B84403) hexahydrate (MgNH₄PO₄·6H₂O), commonly known as struvite, using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the vibrational properties and analytical methodologies for this compound.

Introduction

Magnesium ammonium phosphate hexahydrate is a crystalline compound of significant interest in various scientific fields. In the biomedical and pharmaceutical sectors, the formation of struvite crystals is associated with urinary tract infections and the formation of kidney stones.[1] Therefore, its accurate identification and characterization are crucial for the development of diagnostic and therapeutic strategies. FTIR and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations and crystal structure of materials like struvite, making them indispensable tools for its study.

Vibrational Spectroscopy of Struvite

The vibrational spectrum of struvite is characterized by the distinct modes of its constituent ions and water molecules: the phosphate (PO₄³⁻) and ammonium (NH₄⁺) tetrahedra, the magnesium-water octahedron ([Mg(H₂O)₆]²⁺), and the lattice water molecules.

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a unique fingerprint based on the vibrational modes of its functional groups. The FTIR spectrum of struvite exhibits characteristic bands corresponding to the vibrations of water, ammonium, and phosphate groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering additional insights into the molecular structure of struvite.

Quantitative Data Presentation

The following tables summarize the characteristic vibrational frequencies of this compound observed in FTIR and Raman spectroscopy.

Table 1: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference(s) |

| ~3500 - 3000 | O-H and N-H stretching | ν(O-H), ν(N-H) | [2][3][4] |

| ~2933 - 2889 | N-H stretching | ν(NH₄⁺) | [1][3] |

| ~2341 | Combination band | [1] | |

| ~1702 - 1630 | H-O-H bending | δ(H₂O) | [2][5] |

| ~1477 - 1430 | N-H bending | δ(NH₄⁺) | [1][4][5] |

| ~1010 - 980 | P-O stretching | ν₃(PO₄³⁻) | [1][2] |

| ~888 | Water libration | ρ(H₂O) | [1] |

| ~747 | Water libration | ρ(H₂O) | [1] |

| ~570 | O-P-O bending | δ(PO₄³⁻) | [2] |

Table 2: Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference(s) |

| ~2990 - 2874 | N-H stretching | ν(NH₄⁺) | |

| ~1702 - 1685 | N-H bending | δ(NH₄⁺) | [5] |

| ~1477 - 1442 | N-H bending | δ(NH₄⁺) | [5] |

| ~942 | P-O symmetric stretching | ν₁(PO₄³⁻) | |

| ~570 | O-P-O bending | δ(PO₄³⁻) | |

| Below 500 | Mg-O stretching and lattice modes | ν(Mg-O) | [1] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

FTIR Spectroscopy Experimental Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid powder samples directly.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation: No extensive sample preparation is required. A small amount of the this compound powder is sufficient.

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the struvite powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.[6][7]

-

Collect the FTIR spectrum of the sample.

-

After the measurement, clean the ATR crystal thoroughly.

-

-

Data Acquisition Parameters (Typical):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio dependent)

-

FTIR Spectroscopy Experimental Protocol (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a traditional method for obtaining high-quality transmission spectra of solid samples.

-

Materials:

-

This compound sample

-

FTIR-grade Potassium Bromide (KBr) powder, thoroughly dried

-

Agate mortar and pestle

-

Pellet press

-

-

Procedure:

-

Weigh approximately 1-2 mg of the struvite sample and 100-200 mg of dry KBr powder.

-

Grind the struvite sample and KBr powder together in the agate mortar until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect the FTIR spectrum.

-

-

Data Acquisition Parameters (Typical):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Raman Spectroscopy Experimental Protocol

-

Instrument: A Raman spectrometer equipped with a suitable laser source and detector.

-

Sample Preparation: A small amount of the struvite powder is placed on a microscope slide or in a sample holder.

-

Procedure:

-

Place the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum. It may be necessary to adjust laser power and acquisition time to optimize the signal and avoid sample damage or fluorescence.

-

-

Data Acquisition Parameters (Typical):

-

Laser Wavelength: 532 nm or 785 nm (the latter is often preferred to reduce fluorescence)

-

Laser Power: 10 - 100 mW (sample dependent)

-

Acquisition Time: 1 - 10 seconds

-

Accumulations: 1 - 10

-

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. Infrared and Raman spectra of this compound (struvite) and its isomorphous analogues. III. Spectra of protiated and partially deuterated this compound-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. agilent.com [agilent.com]

- 7. jascoinc.com [jascoinc.com]

magnesium ammonium phosphate hexahydrate chemical formula and structure

An In-depth Technical Guide to Magnesium Ammonium (B1175870) Phosphate (B84403) Hexahydrate (Struvite)

Introduction

Magnesium ammonium phosphate hexahydrate, commonly known as struvite, is a crystalline mineral with significant relevance across various scientific disciplines, including environmental science, agriculture, and biomedicine.[1][2] Its formation is a key process in nutrient recovery from wastewater, and its biocompatibility has garnered interest in the field of drug development and biomaterials.[3][4][5] This document provides a comprehensive technical overview of its chemical formula, structure, physicochemical properties, and established experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.

Chemical Formula and Structure

Struvite is a phosphate mineral composed of magnesium, ammonium, and phosphate ions, with six molecules of water of hydration.[1][6]

Crystal Structure: Struvite crystallizes in the orthorhombic system, typically forming pyramidal or platy, mica-like crystals.[1][7][10] The structure consists of a three-dimensional network of distorted PO₄ tetrahedra and Mg(H₂O)₆ octahedra linked by hydrogen bonds. The ammonium ions (NH₄⁺) are situated in the cavities within this framework, also participating in the hydrogen bonding network. This extensive hydrogen bonding contributes to the stability of the crystal lattice.

Physicochemical Properties

The key quantitative properties of this compound are summarized below.

Table 1: General Physicochemical Properties

| Property | Value | References |

|---|---|---|

| Molecular Weight | 245.41 g/mol | [9][10] |

| Appearance | White, yellowish, or brownish-white crystalline powder | [1][7][11] |

| Crystal System | Orthorhombic | [1][7][10] |

| Density | 1.711 g/cm³ | [10] |

| Specific Gravity | ~1.7 | [1][7] |

| Mohs Hardness | 1.5 - 2.0 | [7] |

| Solubility | Sparingly soluble in neutral and alkaline conditions; readily soluble in acid.[7] Low solubility in water.[12] |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that struvite undergoes a multi-step decomposition upon heating, primarily involving the loss of water and ammonia.[13][14]

Table 2: Thermal Decomposition Behavior of Struvite

| Temperature Range (°C) | Mass Loss Event | Resulting Products | References |

|---|---|---|---|

| 55 - 100 | Loss of 5 moles of water | Dittmarite (MgNH₄PO₄·H₂O) | [13] |

| 100 - 120 | Concomitant loss of water and ammonia | Amorphous phases, reduction in crystallinity | [15] |

| 100 - 200 | Further decomposition | Mixture of dittmarite and Magnesium Hydrogen Phosphate (MgHPO₄) | [13] |

| 250 - 300 | Evolution of all volatiles | Amorphous phases, Magnesium Hydrogen Phosphate (MgHPO₄) and Magnesium Pyrophosphate (Mg₂P₂O₇) | [13] |

| > 800 | Complete decomposition | Anhydrous Magnesium Orthophosphate (Mg₃(PO₄)₂) |[16] |

Experimental Protocols

Synthesis via Chemical Precipitation

The most common method for synthesizing struvite is through controlled chemical precipitation from an aqueous solution containing equimolar concentrations of magnesium, ammonium, and phosphate ions.[17]

Materials:

-

Magnesium source: Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)[17]

-

Phosphate/Ammonium source: Triammonium Phosphate Trihydrate ((NH₄)₃PO₄·3H₂O) or Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)[17]

-

pH adjustment: Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)[17]

-

Deionized Water

Procedure:

-

Precursor Solution Preparation: Prepare separate equimolar (1:1:1 ratio of Mg:N:P) aqueous solutions of the magnesium salt and the ammonium phosphate salt in deionized water.[7][17]

-

Reaction: Place the magnesium chloride solution in a batch reactor equipped with a magnetic stirrer.[17][18]

-

Precipitation: Slowly add the ammonium phosphate solution to the reactor under constant, controlled stirring (e.g., 200 rpm).[17][18]

-

pH Control: During the addition, monitor the pH of the mixture. Adjust and maintain the pH within the alkaline range of 8 to 10 to facilitate precipitation.[15][17] The reaction is typically carried out at room temperature.[17]

-

Aging: Continue stirring the resulting milky suspension for 1-2 hours to ensure the reaction is complete. Allow the precipitate to age in the mother liquor for several hours to promote crystal growth and maturation.[17]

-

Separation and Washing: Separate the crystalline struvite product from the solution via filtration. Wash the collected crystals multiple times with deionized water to remove any soluble byproducts and unreacted ions.[17]

-

Drying: Dry the final product at a low temperature (e.g., room temperature or slightly above) to avoid thermal decomposition.[18]

Characterization Techniques

5.2.1 X-ray Diffraction (XRD)

-

Purpose: To confirm the crystalline phase, purity, and structure of the synthesized product.

-

Methodology: The dried crystal powder is analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is then compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for struvite to confirm its identity.[19] The analysis can also reveal the presence of other crystalline phases, such as dittmarite or newberyite, if decomposition has occurred.[13][18]

5.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the compound and confirm its chemical composition.

-

Methodology: An FTIR spectrum of the sample is recorded. The presence of characteristic absorption bands confirms the struvite structure. Key vibrational bands include:

5.2.3 Thermogravimetric Analysis (TGA)

-

Purpose: To study the thermal stability and decomposition profile of the struvite crystals.

-

Methodology: A small amount of the sample is heated in a TGA instrument at a controlled rate. The instrument records the mass loss as a function of temperature. The resulting TGA curve shows distinct steps corresponding to the loss of water of hydration and ammonia, which can be correlated with the decomposition pathway outlined in Table 2.[13][15]

Visualization of Experimental Workflow

The logical flow from synthesis to characterization is a critical process for researchers. The following diagram illustrates this experimental workflow.

Caption: Workflow for the synthesis and characterization of struvite.

Applications in Drug Development and Research

While widely known as a fertilizer, struvite's properties make it a material of interest for biomedical applications.

-

Biomaterials and Bone Cements: Magnesium phosphate cements (MPCs), which set to form struvite, are being investigated as bone substitutes.[5] These cements exhibit good biocompatibility, osseointegration, and bioresorbability, with compressive strengths often exceeding 50 MPa, making them suitable for non-load-bearing applications.[5] The release of magnesium ions during degradation can stimulate bone remodeling.[5]

-

Drug Delivery: The porous nature and precipitation mechanism of struvite offer potential for its use as a carrier in slow-release drug delivery systems. Its low solubility at physiological pH could ensure a sustained release of therapeutic agents.[12][21]

-

Cytotoxicity Studies: Research into struvite's interaction with cells is crucial, especially as it is a major component of infection-related urinary stones.[1][7] Studies have shown that the size of struvite crystals influences their cytotoxicity to renal epithelial cells, with nano-sized crystals primarily causing cell necrosis, while larger crystals induce a combination of necrosis, apoptosis, and autophagy.[22] Understanding these mechanisms is vital for developing treatments to prevent stone formation.[22]

-

Biochemical Research: In laboratory settings, struvite is used in various biochemical assays and studies related to nutrient interactions and metabolic processes.[11]

References

- 1. grokipedia.com [grokipedia.com]

- 2. synthetikaeu.com [synthetikaeu.com]

- 3. Materials [unitrak.com]

- 4. researchgate.net [researchgate.net]

- 5. Formation and properties of magnesium-ammonium-phosphate hexahydrate biocements in the Ca-Mg-PO4 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [himedialabs.com]

- 7. Struvite - Wikipedia [en.wikipedia.org]

- 8. What is Struvite? [struviteremoval.com]

- 9. Struvite ((NH4)Mg(PO4).6H2O) | H16MgNO10P | CID 10220511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ysxbcn.com [ysxbcn.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. matec-conferences.org [matec-conferences.org]

- 19. Synthesis and Characterization of Struvite-k Crystals by Agar Gel [scirp.org]

- 20. researchgate.net [researchgate.net]

- 21. Struvite-based composites for slow-release fertilization: a case study in sand - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, characterization and size-dependent cytotoxicity of this compound crystals of different sizes on renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biomineralization Processes for Struvite Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biomineralization processes involved in the production of struvite (magnesium ammonium (B1175870) phosphate (B84403) hexahydrate, MgNH₄PO₄·6H₂O). The guide details the key microbial mechanisms, influential environmental factors, experimental protocols for analysis, and the underlying biochemical signaling pathways. All quantitative data has been summarized into structured tables for comparative analysis, and logical and experimental workflows are visualized using diagrams.

Introduction to Struvite Biomineralization

Struvite, a crystalline mineral, has garnered significant interest across various scientific disciplines, from environmental science to biomedicine.[1][2] In nature and industrial settings, its formation is often mediated by microorganisms in a process known as biomineralization.[1][3] This process is particularly prevalent in environments rich in organic matter, such as wastewater, soils, and even the human urinary tract, where it can lead to the formation of infection-induced kidney stones.[1][2]

Microbially induced struvite precipitation (MISP) is a multifaceted process where the metabolic activities of bacteria create favorable physicochemical conditions for struvite crystallization.[1] This guide delves into the core mechanisms of MISP, focusing on the enzymatic activities and the role of extracellular polymeric substances (EPS) that drive this phenomenon. Understanding these processes is crucial for applications ranging from nutrient recovery from wastewater to the development of novel therapeutics for pathological biomineralization.

Core Mechanisms of Struvite Biomineralization

The biological formation of struvite is primarily driven by two key microbial factors: enzymatic activity that alters the local chemical environment and the presence of extracellular polymeric substances (EPS) that provide nucleation sites.

Enzymatic Activity: Urease and Phosphatase

The cornerstone of microbial struvite precipitation is the enzymatic hydrolysis of urea (B33335) and organic phosphate compounds.

-

Urease: Many bacteria associated with struvite formation produce the enzyme urease.[4][5] Urease catalyzes the hydrolysis of urea into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[6] The ammonia produced subsequently raises the pH of the surrounding microenvironment, a critical factor for struvite precipitation.[7] The chemical reactions are as follows:

-

CO(NH₂)₂ + H₂O → NH₂COOH + NH₃

-

NH₂COOH + H₂O → H₂CO₃ + NH₃

-

2NH₃ + 2H₂O ⇌ 2NH₄⁺ + 2OH⁻

-

H₂CO₃ ⇌ HCO₃⁻ + H⁺

-

HCO₃⁻ ⇌ CO₃²⁻ + H⁺

-

-

Phosphatase: Alkaline phosphatase is another key enzyme in this process.[1][2] It facilitates the release of phosphate ions (PO₄³⁻) from organic phosphorus compounds present in the environment.[1] This enzymatic activity increases the local concentration of phosphate, one of the essential components for struvite formation.

The combined action of urease and phosphatase leads to an increase in pH and a supersaturation of ammonium and phosphate ions, creating the ideal conditions for the precipitation of struvite in the presence of magnesium ions (Mg²⁺).[1][2]

The Role of Extracellular Polymeric Substances (EPS)